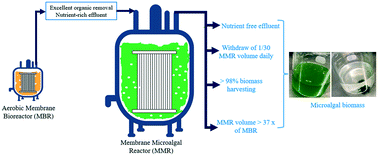A sequential membrane bioreactor followed by a membrane microalgal reactor for nutrient removal and algal biomass production
Environmental Science: Water Research & Technology Pub Date: 2019-11-13 DOI: 10.1039/C9EW00851A
Abstract
A hybrid process combining a single compartment aerobic membrane bioreactor (MBR) and a membrane microalgal reactor (MMR) was evaluated for nutrient removal and microalgal biomass production. When operated without biomass extraction, the microalgal biomass in the MMR reached 920 mg L−1 on day 18 and then collapsed, rendering nutrient removal ineffective. Stable operation of the MMR was achieved by regular biomass extraction (i.e. 1/30 of the microalgal biomass in the reactor daily). The biomass production at steady state was approximately 26 g m−3 d−1. The NO3− and PO43− uptake values by microalgae were 4.0 ± 1.1 and 1.5 ± 0.9 g m−3 d−1, respectively. A facile flocculation and separation technique capable of recovering 98% microalgal biomass was demonstrated. Although the hybrid process can significantly enhance nutrient removal and biomass production, further research is needed to intensify the microalgal growth rate. At the current microalgal growth rate, a large MMR volume (37 times that of the MBR) is necessary for synchronous operation.


Recommended Literature
- [1] Immobilized copper-layered nickel ferrite on acid-activated montmorillonite, [(NiFe2O4@Cu)(H+-Mont)], as a superior magnetic nanocatalyst for the green synthesis of xanthene derivatives
- [2] Olefin rotation in platinum(II) olefin complexes
- [3] Back cover
- [4] Particle size effect on the photocatalytic kinetics of barium titanate powders†
- [5] Thermodynamic properties of simple ionic mixtures
- [6] Further analytical applications of perxenate
- [7] Condensed proanthocyanidins from cranberries and cola nuts
- [8] A biscoumarin scaffold as an efficient anti-Zika virus lead with NS3-helicase inhibitory potential: in vitro and in silico investigations†
- [9] In situ analyses for ion storage materials
- [10] Structure–solid-state CPMAS 13C NMR correlation in palladacycle solvates (pseudo-polymorphs) with a transformation from Z′ = 1 to Z′ = 2†










